molecular formula C11H13N3O8S B107261 DNP-DL-methionine sulfone CAS No. 16068-18-1

DNP-DL-methionine sulfone

Cat. No.: B107261
CAS No.: 16068-18-1
M. Wt: 347.3 g/mol
InChI Key: KFPFJKADCNQPPQ-UHFFFAOYSA-N
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Description

DNP-DL-methionine sulfone is an organic compound with the molecular formula C10H12N2O7S This compound is characterized by the presence of a dinitrophenyl group, an amino group, and a methylsulfonyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNP-DL-methionine sulfone typically involves a multi-step process. One common method includes the nitration of phenylamine to introduce nitro groups at the 2 and 4 positions, followed by the coupling of the dinitrophenylamine with a butanoic acid derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

DNP-DL-methionine sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield the corresponding diamine derivative, while substitution reactions can introduce various alkyl or aryl groups to the dinitrophenyl moiety.

Scientific Research Applications

DNP-DL-methionine sulfone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which DNP-DL-methionine sulfone exerts its effects involves interactions with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The methylsulfonyl group may also play a role in enhancing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the amino and butanoic acid moieties.

    S-(2,4-Dinitrophenyl)glutathione: Another compound containing the dinitrophenyl group, used in studies of glutathione metabolism.

Uniqueness

DNP-DL-methionine sulfone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the dinitrophenyl and methylsulfonyl groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

2-(2,4-dinitroanilino)-4-methylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O8S/c1-23(21,22)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPFJKADCNQPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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